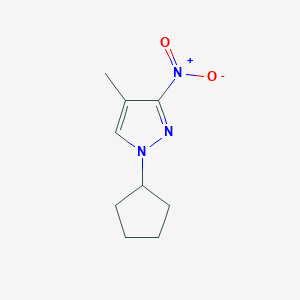

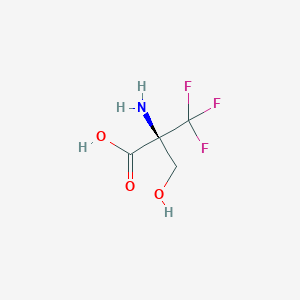

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, solubility tests, and stability studies under various conditions are often used .Scientific Research Applications

Synthesis and Functionalization

Functionalization and synthesis of related compounds provide insights into the applications of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid. For instance, Velikorodov et al. (2016) explored the oxidative heterocyclization of related methyl indole carboxylates, leading to derivatives like selenadiazole and thiadiazole, which could have potential applications in medicinal chemistry (Velikorodov et al., 2016).

Indole-Benzimidazole Derivatives

Wang et al. (2016) synthesized novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These derivatives may have potential applications in pharmaceuticals or as biochemical probes (Wang et al., 2016).

Antiviral and Biological Activities

Compounds similar to this compound have been synthesized to assess their antiviral and biological activities. Ivashchenko et al. (2014) explored derivatives for antiviral activities against viruses like influenza (Ivashchenko et al., 2014).

Conformationally Constrained Tryptophan Derivatives

The synthesis of conformationally constrained tryptophan derivatives, as explored by Horwell et al. (1994), demonstrates the utility of indole derivatives in peptide and peptoid conformation elucidation, which is significant for biochemical studies (Horwell et al., 1994).

Synthesis of 3-Methyl-5-Methoxy-6-Hydroxy-7-Acetyl-Coumaronic Acids

Zawadowski and Kossakowski (1980) synthesized new coumaronic acid derivatives, which exhibit weak hypotensive activity. This illustrates the potential of indole-derived compounds in cardiovascular research (Zawadowski & Kossakowski, 1980).

Spectroscopic and Computational Studies

Almutairi et al. (2017) conducted spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules. Such studies are crucial for understanding the electronic and structural properties of indole derivatives (Almutairi et al., 2017).

Synthesis and Potential Insulin Receptor Activators

Chou et al. (2006) synthesized 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, highlighting the potential of indole derivatives in diabetes research, specifically as insulin receptor activators (Chou et al., 2006).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities and pathways . The downstream effects would depend on the specific target and the context of the biochemical pathway.

Result of Action

Indole derivatives are known to have various biological activities, which suggest that they can induce a range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how stable it is in a given environment. For instance, certain compounds may be more stable and effective at specific pH levels or temperatures .

Safety and Hazards

properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-11-4-3-8(18-2)7-10(11)9(5-6-14)12(15)13(16)17/h3-4,7H,5-6,14H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQHKPKFCGPLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)

![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)